REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH:3]1[C:7]2([CH2:9][CH2:8]2)[CH2:6][N:5](CC2C=CC=CC=2)[CH2:4]1.[ClH:18]>CO.[Pd]>[ClH:18].[ClH:18].[CH3:1][N:2]([CH3:17])[CH:3]1[C:7]2([CH2:9][CH2:8]2)[CH2:6][NH:5][CH2:4]1 |f:4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated under balloon pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(C1CNCC12CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.806 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |